Product packaging for Gadobutrol(Cat. No.:CAS No. 138071-82-6)

Gadobutrol

货号: B1674391
CAS 编号: 138071-82-6
分子量: 604.7 g/mol
InChI 键: ZPDFIIGFYAHNSK-CTHHTMFSSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Gadobutrol is a macrocyclic, gadolinium-based contrast agent (GBCA) formulated at a 1.0 mmol/mL concentration for use in diagnostic magnetic resonance imaging (MRI) research . It is a paramagnetic compound that enhances image contrast by selectively shortening the longitudinal relaxation times (T1) and transverse relaxation times (T2) of protons in its vicinity, thereby significantly improving the signal intensity and diagnostic clarity of MRI scans . In research settings, this compound is utilized to improve visualization of the central nervous system by highlighting areas with a disrupted blood-brain barrier (BBB) or abnormal vascularity, which is valuable in the study of tumors, inflammatory diseases, and demyelinating conditions . Its applications also extend to contrast-enhanced magnetic resonance angiography (CE-MRA) for vascular imaging, and for perfusion studies in areas such as stroke diagnosis and tumor characterization . Furthermore, it aids in the differentiation between benign and malignant focal lesions in organs like the liver and kidneys . The macrocyclic structure of this compound provides a high kinetic stability, which is a key feature of its safety profile . Pre-clinical and clinical data have informed its use, though the clinical significance of trace gadolinium deposition in the brain after repeated administration of some GBCAs is an area of ongoing study . This product is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H31GdN4O9 B1674391 Gadobutrol CAS No. 138071-82-6

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3/t14-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDFIIGFYAHNSK-CTHHTMFSSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31GdN4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027434
Record name Gadobutrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

1.3 g/mL at 37 °C
Record name Gadobutrol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

770691-21-9
Record name Gadobutrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=770691-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gadobutrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gadolinium, [rel-10-[(2R,3S)-2-(hydroxy-kappa.O)-3-hydroxy-1- (hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7- triacetato(3-)-kappa.N1,kappa.N4,kappa.N7,kappa.N10, kappa.O1,kappa.O4,kappa.O7]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GADOBUTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BJ477IO2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gadobutrol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Pharmacokinetic and Pharmacodynamic Research of Gadobutrol

Pharmacokinetic Research

Pharmacokinetic studies of gadobutrol have elucidated its absorption, distribution, metabolism, and excretion characteristics in various populations. Following intravenous administration, this compound exhibits specific behaviors within the body that contribute to its function as an MRI contrast agent.

Systemic Distribution and Elimination Kinetics

This compound is characterized by rapid distribution and efficient elimination from the body, primarily via the renal system.

Upon intravenous injection, this compound is rapidly distributed into the extracellular space. fda.govbayer.comdrugbank.comdrugs.comnih.govfda.gov This distribution pattern is consistent with its highly water-soluble and hydrophilic nature, with a low partition coefficient between n-butanol and buffer at pH 7.6. fda.govbayer.combayer.com this compound does not exhibit significant protein binding, which facilitates its free distribution within the extracellular fluid. fda.govbayer.comdrugbank.comdrugs.comnih.govbayer.com Studies in rats have indicated that this compound does not penetrate the intact blood-brain barrier. fda.govbayer.com After a dose of 0.1 mmol/kg body weight, plasma levels of approximately 0.59 mmol/L were measured 2 minutes post-injection, decreasing to about 0.3 mmol/L after 60 minutes. fda.govbayer.comdrugbank.comdrugs.com

This compound is excreted from the body in an unchanged form, predominantly via the kidneys. fda.govbayer.comdrugbank.comdrugs.comnih.govbayer.comtga.gov.aufda.gov.ph Extrarenal elimination is considered negligible. fda.govbayer.comdrugbank.comdrugs.comtga.gov.aufda.gov.ph Renal clearance of this compound in healthy subjects ranges from 1.1 to 1.7 mL/(min·kg), which is comparable to the renal clearance of inulin (B196767). fda.govbayer.comdrugbank.comdrugs.combayer.comtga.gov.aufda.gov.phajronline.org This similarity to inulin clearance confirms that this compound is eliminated primarily by glomerular filtration. fda.govbayer.comdrugbank.comdrugs.combayer.comtga.gov.aufda.gov.phajronline.org More than 50% of the administered dose is typically eliminated via the urine within two hours of intravenous administration, and over 90% is eliminated within 12 hours. fda.govbayer.comdrugbank.comdrugs.comtga.gov.aufda.gov.ph Complete excretion within 24 hours has also been observed. bayer.combayer.comtga.gov.aufda.gov.ph Less than 0.1% of the dose is eliminated in the feces. bayer.combayer.comtga.gov.aufda.gov.ph

The elimination half-life of this compound varies depending on the population studied, particularly in the presence of renal impairment. In healthy subjects, the mean terminal half-life is approximately 1.81 hours, with a range typically between 1.33 and 2.13 hours. fda.govbayer.comdrugbank.comdrugs.combayer.comtga.gov.aufda.gov.ph

Population Mean Terminal Half-Life (hours) Source Indices
Healthy Adults 1.81 (1.33–2.13) fda.govbayer.combayer.comtga.gov.aufda.gov.ph
Adults (estimated) 1.80 (1.20, 6.55) drugbank.comnih.gov
Pediatric (0 to <2 years) 2.91 (1.60, 12.4) drugbank.comnih.gov
Pediatric (2 to 6 years) 1.91 (1.04, 2.70) drugbank.comnih.gov
Pediatric (7 to 11 years) 1.66 (0.91, 2.71) drugbank.comnih.gov
Pediatric (12 to <18 years) 1.68 (1.31, 2.48) drugbank.comnih.gov
Mild to Moderate Renal Impairment (CLCR 30-80 mL/min) 5.8 tga.gov.audrugs.com
Severe Renal Impairment (CLCR <30 mL/min) 17.6 tga.gov.audrugs.comfda.gov

In patients with impaired renal function, the elimination half-life of this compound is prolonged, correlating with the reduction in creatinine (B1669602) clearance. tga.gov.aufda.gov The mean terminal half-life can increase to 5.8 hours in patients with mild to moderate renal impairment (creatinine clearance 30-80 mL/min) and further to 17.6 hours in patients with severe renal impairment (creatinine clearance <30 mL/min) who are not on dialysis. tga.gov.audrugs.comfda.gov Hemodialysis can effectively remove this compound from the body, with approximately 68% eliminated after the first dialysis session and 98% after three sessions. fda.govtga.gov.auajronline.org

Renal Excretion Pathway and Glomerular Filtration

Pharmacokinetic Linearity and Dose Proportionality

The pharmacokinetics of this compound in humans are considered dose-proportional. bayer.combayer.comtga.gov.aufda.gov.phbeilupharma.com This linearity is observed for parameters such as maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) across increasing doses. bayer.comtga.gov.aufda.gov.phbeilupharma.com Studies plotting individual renal excretion rates versus corresponding plasma concentrations have shown a linear relationship. bayer.com

Impact of Physiological Factors on this compound Pharmacokinetics

Physiological factors such as age and renal function can influence the pharmacokinetics of this compound. Gender has not been found to have a clinically relevant effect on this compound pharmacokinetics. fda.govfda.gov

Age can moderately affect this compound pharmacokinetics. In healthy elderly volunteers (aged 65 years and above), systemic exposure (AUC) was increased, and plasma clearance was slightly lower compared to non-elderly subjects. fda.govbayer.com Specifically, in elderly men, systemic exposure increased by approximately 33% and terminal half-life by about 33%, with a plasma clearance reduction of roughly 25%. bayer.com In elderly women, systemic exposure increased by approximately 54% and terminal half-life by about 58%, with a plasma clearance reduction of roughly 35%. bayer.com Despite these changes, the recovery of the administered dose in urine within 24 hours was complete in elderly volunteers, similar to non-elderly volunteers. bayer.com

In pediatric patients aged 2 to 17 years, the pharmacokinetic profile of this compound is similar to that in adults. fda.govbayer.comresearchgate.net Population pharmacokinetic analysis in this age group showed similar median AUC, body weight-normalized clearance, and elimination half-life values across the age range. fda.govbayer.com Body weight was identified as a major covariate influencing clearance and volume of distribution in pediatric patients. fda.govresearchgate.net Studies in infants younger than 2 years, including full-term newborns, also indicated a pharmacokinetic profile similar to older children and adults. bayer.comresearchgate.net

Renal impairment significantly impacts this compound pharmacokinetics, primarily by prolonging its elimination half-life and increasing systemic exposure. tga.gov.audrugs.comfda.gov The mean AUC of this compound is substantially higher in patients with renal impairment compared to those with normal renal function. fda.govdrugbank.comnih.govdrugs.com

Renal Function Status Mean AUC (mmol·h/L) Source Indices
Normal Renal Function 1.1 ± 0.1 fda.govdrugbank.comnih.govdrugs.com
Mild to Moderate Renal Impairment 4.0 ± 1.8 fda.govdrugbank.comnih.govdrugs.com
Severe Renal Impairment (not on dialysis) 11.5 ± 4.3 fda.govdrugbank.comnih.govdrugs.com

Complete recovery of the administered dose in urine is delayed in patients with renal impairment, taking up to 72 hours in those with mild or moderate impairment and at least 5 days in those with severely impaired renal function. fda.govtga.gov.au

Renal Impairment and Clearance

This compound is primarily eliminated from the body in an unchanged form via the kidneys through glomerular filtration. openaccessjournals.comtga.gov.aufda.govfda.govtga.gov.au Its renal clearance in healthy subjects ranges from 1.1 to 1.7 mL/min/kg, which is comparable to the renal clearance of inulin, confirming elimination by glomerular filtration. openaccessjournals.comtga.gov.aufda.govtga.gov.audrugbank.com

In patients with impaired renal function, the elimination of this compound is significantly prolonged, and its serum half-life correlates with the reduction in creatinine clearance. tga.gov.aunih.govfda.govfda.govtga.gov.au

Data on the half-life and clearance in different renal function groups are presented below:

Renal Function Impairment Creatinine Clearance (CLCR) Mean Terminal Half-life Mean Serum Clearance
Healthy Subjects Normal 1.81 hours (1.33-2.13) 1.1-1.7 mL/min/kg
Mild to Moderate 80 > CLCR > 30 mL/min 5.8 ± 2.4 hours 0.49 mL/min/kg
Severe CLCR < 30 mL/min 17.6 ± 6.2 hours 0.16 mL/min/kg

tga.gov.aufda.govtga.gov.au

Complete recovery of this compound in the urine is typically observed within 72 hours in patients with mild or moderate renal impairment. tga.gov.aufda.govtga.gov.au In patients with severely impaired renal function, approximately 80% of the administered dose is recovered in the urine within 5 days. tga.gov.aufda.govtga.gov.aubayer.com this compound can be removed from the body by hemodialysis, with approximately 70% of a dose eliminated after the first session and 98% after the third session. tga.gov.aufda.govtga.gov.au

Hepatic Impairment

Since this compound is exclusively eliminated in an unchanged form via the kidneys, no dosage adjustment is considered necessary in patients with hepatic impairment. bayer.com Studies specifically evaluating this compound pharmacokinetics in patients with hepatic impairment have not revealed specific risks in this population. openaccessjournals.com

Age-Related Pharmacokinetic Variations

Age has a moderate effect on the pharmacokinetics of this compound in plasma. openaccessjournals.comfda.gov In healthy elderly volunteers (aged 65 years and above), systemic exposure was increased, and plasma clearance was reduced compared to non-elderly subjects. fda.govbayer.comfda.gov

Observed variations in pharmacokinetic parameters in elderly individuals include:

Population Systemic Exposure (AUC Increase) Terminal Half-life Increase Plasma Clearance Reduction
Elderly Men (>65 years) Approximately 33% Approximately 33% Approximately 25%
Elderly Women (>65 years) Approximately 54% Approximately 58% Approximately 35%

fda.govtga.gov.aubayer.com

Gender-Related Pharmacokinetic Variations

Gender generally has no clinically relevant effect on the pharmacokinetics of this compound. openaccessjournals.comfda.govfda.govfda.govnih.govresearchgate.net However, a slightly higher area under the plasma concentration versus time curve (AUC) and a lower clearance may be observed in elderly women. openaccessjournals.com

Pediatric Population Pharmacokinetics

The pharmacokinetics of this compound in the pediatric population, including term newborns and children aged 2 to 17 years, are similar to those in adults. openaccessjournals.comtga.gov.aunih.govdrugbank.combayer.comresearchgate.netrussianradiology.ru Studies have shown similar values for AUC, body weight-normalized plasma clearance, volume of distribution, elimination half-life, and excretion rate across pediatric age groups and compared to adults. tga.gov.audrugbank.combayer.comresearchgate.net

Data from pediatric studies indicate:

Age Group (years) Median AUC (mmol·h/L) Median Clearance (L/hr/kg) Median Elimination Half-life (hours)
2 - 6 0.8 0.13 1.75
7 - 11 1.0 0.10 1.61
12 - 17 1.2 0.09 1.65
Adults 1.1 ± 0.1 0.08 (median) 1.82

fda.govdrugbank.comresearchgate.net

Approximately 99% (median value) of the administered dose is recovered in urine within 6 hours in children aged 2 to 17 years, indicating rapid renal excretion similar to adults. tga.gov.aunih.govfda.govresearchgate.net

Protein Binding Characteristics

Protein binding of this compound is negligible. openaccessjournals.comtga.gov.aubayer.comfda.govfda.govdrugbank.comfda.gov This minimal binding contributes to its rapid distribution into the extracellular space and efficient renal elimination. tga.gov.aufda.govdrugbank.com

Extra-renal Elimination Pathways

Following intravenous administration, this compound is rapidly distributed within the extracellular space. drugbank.comeuropa.eu this compound is not metabolized in the body and is primarily excreted unchanged via the kidneys through glomerular filtration. drugbank.comeuropa.eulgmpharma.comfda.gov Studies in healthy subjects indicate that renal clearance of this compound is comparable to that of inulin, confirming glomerular filtration as the main elimination route. fda.goveuropa.euwikidoc.org Within two hours after administration, over 50% of the dose is eliminated in the urine, and over 90% is eliminated within 12 hours. drugbank.comfda.goveuropa.euwikidoc.org Extra-renal elimination of this compound is considered negligible, accounting for less than 0.1% of the dose eliminated via feces. drugbank.comeuropa.euwikidoc.org

Pharmacodynamic Research

This compound exerts its pharmacodynamic effects by influencing the relaxation times of protons in tissues, which is the basis of contrast enhancement in MRI. openaccessjournals.comej-med.org

Gadolinium, the core component of GBCAs like this compound, is a paramagnetic substance with a high magnetic moment due to its seven unpaired electrons. openaccessjournals.comlgmpharma.comnih.gov When placed in a magnetic field, this compound shortens both the spin-lattice (T1) and spin-spin (T2) relaxation times of nearby water protons. drugbank.comfda.govlgmpharma.comej-med.orggithub.io This shortening of relaxation times leads to increased signal intensity in T1-weighted MR images, improving tissue visualization and the detection of lesions. drugbank.comopenaccessjournals.comfda.govlgmpharma.comgithub.iogenericcontrastagents.com At high concentrations, particularly during bolus injection, the paramagnetic effect of gadolinium can also induce local magnetic field inhomogeneities, leading to a signal decrease in T2*-weighted sequences. drugbank.comfda.govlgmpharma.com

Relaxivity is a measure of the efficiency of a contrast agent in shortening relaxation times. It is defined as the change in the relaxation rate per unit concentration of the contrast agent. fda.gov this compound exhibits high relaxivity, contributing to its effectiveness even at low concentrations. drugbank.comlgmpharma.comej-med.orggenericcontrastagents.com

In vitro studies have measured the relaxivity of this compound under various conditions. At pH 7, 37°C, and 1.5 T, the T1 relaxivity (r1) in plasma is approximately 5.2 L/(mmol·sec), and the T2 relaxivity (r2) is about 6.1 L/(mmol·sec). drugbank.comfda.govlgmpharma.comej-med.orggenericcontrastagents.com These relaxivity values show only slight dependence on the strength of the magnetic field. drugbank.comeuropa.eulgmpharma.comej-med.orggenericcontrastagents.com

In vitro studies comparing this compound with other macrocyclic GBCAs in human plasma and blood at different field strengths (1.5 T, 3 T, and 7 T) have shown that this compound generally exhibits the highest T1 relaxivity. nih.govnih.gov For example, in human plasma at 1.5 T, the r1 for this compound was measured at 4.78 ± 0.12 L/(mmol·s), compared to 3.80 ± 0.10 L/(mmol·s) for gadoteridol (B1662839) and 3.32 ± 0.13 L/(mmol·s) for gadoterate (B1198928). nih.govnih.gov

The extent to which this compound shortens T1 and T2 relaxation times, and thus the amount of signal enhancement achieved, is dependent on several factors, including the concentration of this compound in the tissue, the magnetic field strength of the MRI system, and the relative ratio of longitudinal and transverse relaxation times. drugbank.comfda.govlgmpharma.comej-med.orggenericcontrastagents.com Higher concentrations of this compound in tissue lead to a greater shortening of relaxation times and consequently increased signal enhancement in T1-weighted images. drugbank.comfda.govlgmpharma.comej-med.orggenericcontrastagents.com This concentration-dependent effect, combined with this compound's high relaxivity, contributes to improved tissue visualization. fda.govej-med.orggenericcontrastagents.com At high local tissue concentrations, the T2 effect of this compound can lead to a reduction in signal intensity. europa.eu

Comparative studies have investigated the relaxivity of this compound relative to other GBCAs. This compound is formulated at a higher concentration (1 mmol/mL) compared to many other GBCAs (typically 0.5 mmol/mL). wikipedia.orgfda.govajronline.org This higher concentration, coupled with its relaxivity, can lead to a greater T1 shortening effect per unit volume of the administered product. tandfonline.com

In vitro comparisons of macrocyclic GBCAs (this compound, gadoteridol, and gadoterate) have consistently shown this compound to have higher T1 relaxivity across different magnetic field strengths and in various media like human plasma and blood. nih.govnih.gov This higher relaxivity of this compound compared to gadoteridol and gadoterate has been statistically significant in studies. nih.govnih.gov One possible explanation for this compound's higher relaxivity is intramolecular hydrogen bonding involving the inner sphere water molecule and the butrol (B126436) side chain, which can reduce the rotational motion of the water molecule. nih.gov

In vivo studies comparing this compound with other GBCAs, such as gadoterate meglumine (B1676163), at equivalent doses have shown that this compound can lead to higher lesion enhancement and contrast-to-noise ratios in brain tumors, which is attributed to its higher r1 relaxivity. ajronline.org Some studies comparing this compound with gadobenate dimeglumine have also been conducted to understand the role of concentration versus relaxivity in achieving contrast enhancement. ajnr.org

Here is a table summarizing some in vitro relaxivity data for macrocyclic GBCAs:

In Vitro T1 Relaxivity (r1) of Macrocyclic GBCAs in Human Plasma at 37°C

GBCAMagnetic Field Strength (T)r1 (L/mmol·s)Source
This compound1.55.2 drugbank.comfda.govlgmpharma.comej-med.orggenericcontrastagents.com
This compound1.54.78 ± 0.12 nih.govnih.gov
This compound34.97 ± 0.59 nih.govnih.gov
This compound73.83 ± 0.24 nih.govnih.gov
Gadoteridol1.53.80 ± 0.10 nih.govnih.gov
Gadoteridol33.28 ± 0.09 nih.govnih.gov
Gadoteridol73.21 ± 0.07 nih.govnih.gov
Gadoterate1.53.32 ± 0.13 nih.govnih.gov
Gadoterate33.00 ± 0.13 nih.govnih.gov
Gadoterate72.84 ± 0.09 nih.govnih.gov

Advanced Research on Gadolinium Retention and Deposition

Mechanisms of Gadolinium Dissociation and Dechelation

The toxicity of gadolinium is primarily associated with the free, unbound Gd³⁺ ion. qeios.com In GBCAs, the Gd³⁺ ion is chelated, or bound, within an organic ligand molecule, which significantly reduces its toxicity and facilitates its excretion from the body. qeios.comdirjournal.org However, under certain physiological conditions, the gadolinium ion can dissociate from its chelating ligand, a process known as dechelation. dirjournal.org

The stability of the GBCA complex is a critical factor influencing the likelihood of dechelation. encyclopedia.pub GBCAs are broadly classified into linear and macrocyclic structures. encyclopedia.pub Linear chelates have a more flexible, open-chain structure, while macrocyclic chelates have a more rigid, cage-like structure that encapsulates the gadolinium ion more securely. encyclopedia.pubresearchgate.net This structural difference results in macrocyclic GBCAs generally exhibiting higher kinetic stability and being more resistant to dechelation and transmetalation (replacement of Gd³⁺ by other metal ions) compared to linear GBCAs. encyclopedia.pubresearchgate.netajronline.org

While dechelation is more likely to occur with less stable agents, particularly in individuals with impaired renal function leading to prolonged circulation time, studies suggest that even macrocyclic agents can undergo some degree of dechelation and subsequent precipitation, potentially as gadolinium oxalate, in acidic environments like lysosomes. qeios.comdirjournal.orgmdpi.com The presence of endogenous metal ions (e.g., Cu²⁺, Zn²⁺) and anions (e.g., phosphates, carbonates) in the body can also contribute to the dissociation process. encyclopedia.pub

Comparative Studies of Gadolinium Retention

Comparative studies investigating gadolinium retention have highlighted significant differences between linear and macrocyclic GBCAs, particularly concerning deposition in brain tissue.

Linear vs. Macrocyclic GBCAs in Brain Tissue

Multiple studies have demonstrated that linear GBCAs are associated with greater gadolinium retention in brain tissue compared to macrocyclic GBCAs. hjradiology.orgresearchgate.netscitepress.orgajnr.org This difference is attributed to the higher stability of macrocyclic chelates, which better prevent the release of free gadolinium. encyclopedia.pubresearchgate.netscitepress.org

Studies using quantitative MRI techniques, such as T1-weighted signal intensity measurements and relaxometry, have shown signal increases in deep brain nuclei, such as the dentate nucleus and globus pallidus, after multiple administrations of linear GBCAs. hjradiology.orgscitepress.orgmkon.nunih.gov These signal increases are less pronounced or absent in patients who have received macrocyclic GBCAs. scitepress.orgajnr.orgmkon.nu

Postmortem studies using highly sensitive analytical techniques like ICP-MS have corroborated these imaging findings, showing higher concentrations of gadolinium in the brain tissue of individuals exposed to linear agents compared to those exposed to macrocyclic agents. researchgate.netrsna.orgajronline.org For instance, one study found that gadolinium retention from a linear agent (gadobenate dimeglumine) was several times higher than from a macrocyclic agent (gadoteridol) in brain tissue. rsna.org

Gadobutrol-Specific Brain Gadolinium Deposition

This compound is a macrocyclic GBCA. cenmed.comgithub.io Studies specifically investigating this compound have generally shown lower levels of brain gadolinium deposition compared to linear agents. researchgate.netmdpi.com While some studies using T1-weighted imaging have not found significant signal intensity increases in the dentate nucleus and globus pallidus after repeated this compound administrations, more sensitive techniques have detected gadolinium deposition even with macrocyclic agents. scitepress.orgnih.govajronline.orgmdpi.com

A study using quantitative susceptibility mapping (QSM) demonstrated the ability to detect small amounts of gadolinium deposition in the brain after serial macrocyclic GBCA administration, including this compound, which were not visible on T1-weighted imaging. nih.govmriquestions.com This suggests that while the amount of deposition with this compound may be lower than with linear agents, it can still occur. nih.gov The pattern of deposition with macrocyclic agents, including this compound, might also differ from that of linear agents, potentially reflecting different deposition mechanisms. nih.gov

Research findings on gadolinium deposition comparing linear and macrocyclic agents in brain tissue:

GBCA TypeBrain Region (Example)Detection MethodFindingSource
LinearDentate NucleusT1-weighted MRIIncreased signal intensity after multiple administrations. hjradiology.orgscitepress.orgmkon.nu
MacrocyclicDentate NucleusT1-weighted MRILess pronounced or absent signal intensity increase. scitepress.orgajnr.orgmkon.nu
LinearBrain TissueICP-MSHigher gadolinium concentration compared to macrocyclic agents. researchgate.netrsna.org
MacrocyclicBrain TissueICP-MSLower gadolinium concentration compared to linear agents. researchgate.netrsna.org
Macrocyclic (this compound)Brain TissueQSMDetection of small amounts of gadolinium deposition. nih.govmriquestions.com

Methodologies for Detecting Gadolinium Deposition

Various methodologies are employed to detect and quantify gadolinium deposition in tissues, ranging from imaging techniques to highly sensitive analytical methods.

Quantitative Susceptibility Mapping (QSM) and Advanced MRI Techniques

Quantitative Susceptibility Mapping (QSM) is an advanced MRI post-processing technique that provides quantitative measurements of magnetic susceptibility in tissues. nih.govmriquestions.comkyoto-u.ac.jp Gadolinium, being a paramagnetic substance, increases magnetic susceptibility, making QSM a sensitive tool for detecting and quantifying gadolinium deposition. nih.govmriquestions.com

QSM has demonstrated superiority over conventional T1-weighted imaging for detecting small quantities of gadolinium deposition, particularly with macrocyclic agents where T1 signal changes may not be apparent. nih.govmriquestions.com QSM can be used to evaluate increased magnetic susceptibility in specific brain regions known to accumulate gadolinium, such as the dentate nucleus and globus pallidus. nih.govmriquestions.com The quantitative nature of QSM allows for potential longitudinal and multicenter studies to track gadolinium deposition over time. nih.gov Other advanced MRI techniques, such as relaxometry (measuring T1 and T2 relaxation rates), can also provide quantitative information related to gadolinium presence in tissues. mkon.nu

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for the quantitative determination of elemental concentrations in various sample types, including biological tissues. rsc.orgnih.gov ICP-MS is considered the gold standard for accurately quantifying the total amount of gadolinium present in tissue samples. eurekaselect.com

The process typically involves digesting the tissue sample to break it down into its elemental components, followed by introduction into an inductively coupled plasma that ionizes the elements. rsc.orgnih.gov The ions are then passed into a mass spectrometer, which separates and detects them based on their mass-to-charge ratio, allowing for precise quantification of gadolinium. rsc.orgnih.gov

ICP-MS, including techniques like Laser Ablation-ICP-MS (LA-ICP-MS), offers very low detection limits for gadolinium, making it suitable for detecting even trace amounts deposited in tissues. rsc.orgnih.govnih.gov While ICP-MS provides accurate quantitative data on total gadolinium concentration, it is a destructive technique and does not provide information on the chemical form or spatial distribution of the deposited gadolinium within the tissue. eurekaselect.com Combining ICP-MS with techniques like laser ablation (LA-ICP-MS) allows for elemental bioimaging, providing spatial distribution information of gadolinium within tissue sections. researchgate.netnih.gov

Comparison of methodologies for detecting gadolinium deposition:

MethodTypeInformation ProvidedSensitivitySpatial Information
Quantitative Susceptibility Mapping (QSM)ImagingMagnetic susceptibility (quantitative)High (more sensitive than T1-weighted)Yes
T1-weighted MRI Signal Intensity MeasurementImagingSignal intensity (semi-quantitative)Lower (less sensitive than QSM)Yes
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)AnalyticalTotal elemental concentration (quantitative)Very HighNo (destructive)
Laser Ablation-ICP-MS (LA-ICP-MS)AnalyticalElemental concentration (quantitative)Very HighYes

Biological and Neurological Correlates of Gadolinium Retention

Research on Gene Expression Alterations in CNS

Studies in animal models have investigated the impact of chronic gadolinium retention on gene expression in the CNS. One study involving mice administered weekly injections of either the linear GBCA gadodiamide (B1674392) or the macrocyclic GBCA this compound (2.5 mmol/kg) over 4 weeks, followed by a 1-year washout period, found significant gene expression alterations in the CNS of mice exposed to gadodiamide but not this compound. nih.govnih.govresearchgate.netspringermedizin.de Specifically, the gadodiamide group showed altered expression of 17 shared differentially expressed genes (DEGs) in the brain and spinal cord after one year, with enrichment in neuroinflammation pathways. nih.govnih.govresearchgate.net This suggests that chronic gadolinium deposition from repeated linear GBCA administration, but not macrocyclic agents like this compound, can lead to significant gene expression changes in the mouse CNS, particularly affecting neuroinflammation pathways. nih.govnih.govresearchgate.net

Investigations into Potential Neurotoxic Effects

The potential neurotoxic effects of gadolinium retention have been a subject of investigation. While inorganic gadolinium ions (Gd³⁺) are known to be toxic, GBCAs are designed to chelate gadolinium to reduce this toxicity. nysora.complos.orgudshealth.com However, concerns exist regarding the potential for dechelation and the release of free gadolinium within the body. ajnr.orgnih.gov

Studies have explored potential mechanisms of gadolinium neurotoxicity, including interference with calcium channels, induction of oxidative stress, and neuroinflammation. nysora.com Animal studies have shown that inadvertent intrathecal injection of GBCAs can cause severe neurotoxic effects. nysora.comhpfb-dgpsa.ca

Research specifically on this compound in Sprague Dawley rats receiving repeated intraperitoneal injections (2.5 mmol/kg) over 20 days showed gadolinium deposition in the brain, spinal cord, and peripheral nerves under normal conditions, but without observed behavioral changes. mdpi.comresearchgate.net However, in rats with lipopolysaccharide-induced inflammation, higher gadolinium deposition and heightened pain sensitivity were observed when administered with this compound. mdpi.comresearchgate.net This suggests that while this compound may not induce significant behavioral changes under normal physiological conditions, its potential neurotoxicity might be exacerbated in the presence of inflammation. mdpi.comresearchgate.net

Despite evidence of gadolinium deposition in the brain following GBCA administration, including macrocyclic agents like this compound, a definitive cause-effect relationship between brain gadolinium exposure and specific clinical neurological toxicity has not yet been conclusively demonstrated in patients. nih.govnih.gov

Behavioral and Sensory Function Studies in Animal Models

Animal models are utilized to assess the impact of gadolinium retention on behavioral and sensory functions. In the mouse study mentioned earlier, transient sensory changes were indicated by mechanical hyperalgesia tests in the group receiving the linear agent gadodiamide. nih.govnih.govresearchgate.net However, the study found no significant differences in behavioral tests between GBCA-exposed rats (including those exposed to this compound) and control animals at either 6 or 34 weeks. rsna.org

Another study in rats comparing repeated exposure to gadoteric acid and this compound found that both caused deterioration of behavior and memory functions. mdpi.com This contrasts with some other findings and highlights the need for further research to fully understand the behavioral impacts of different macrocyclic GBCAs.

Research in rats has also reported gadolinium deposits in the spinal cord and peripheral nerves after multiple administrations of both linear and macrocyclic contrast agents. aimspress.comaimspress.com While no changes in spatial working memory or hippocampal neurogenesis were observed in animal tests, heat and mechanical hyperalgesia have been associated with linear agents. aimspress.comaimspress.com

Long-Term Fate and Storage Sites of Gadolinium in Tissues

Following administration, GBCAs are primarily eliminated via renal excretion. However, studies have shown that a portion of the administered gadolinium can be retained in various tissues for extended periods. udshealth.comajnr.orgnih.govfda.gov

Bone as a Long-Term Storage Site

Bone tissue is considered one of the primary long-term reservoirs for retained gadolinium in the body. nih.govfda.govrsna.orgnih.govresearchgate.netfrontiersin.orgnih.gov Gadolinium can be actively incorporated into the bone matrix, potentially replacing calcium in hydroxyapatite (B223615) formation. rsna.org Human autopsy studies have detected trace amounts of gadolinium in bone retained for up to 8 years after GBCA administration, with levels in bone often significantly higher than in the brain or skin. rsna.orgnih.govresearchgate.netfrontiersin.orgnih.gov

Studies have shown that macrocyclic chelates, including this compound, can accumulate in bone and be retained for years. frontiersin.org For instance, one study reported this compound accumulation in bone retained for 5 years after a single injection. frontiersin.org While linear GBCAs generally show higher levels of retention in bone compared to macrocyclic agents, some degree of retention is observed with all agents. rsna.orgnih.gov

Research using elemental imaging techniques in rat femurs has shown long-term retention of gadolinium after administration of both this compound and gadodiamide. rsna.org The distribution pattern of gadolinium within the bone was similar for both agents, initially located near the periosteum and bone cavities, and changing with bone remodeling processes over time. rsna.org

Influence of Renal Function on Gadolinium Accumulation

Renal function plays a crucial role in the elimination of GBCAs. Impaired renal function can prolong the circulation of GBCAs, potentially increasing the opportunity for gadolinium dissociation from the chelate and subsequent tissue deposition. mdpi.comajnr.orgucsf.edunih.gov

Patients with severe renal insufficiency are at a higher risk of complications like Nephrogenic Systemic Fibrosis (NSF), which is linked to impaired gadolinium excretion and tissue accumulation of dissociated gadolinium ions. ajnr.orgnih.govmdpi.comucsf.edu

However, studies have also shown that gadolinium retention in tissues, including the brain and bone, can occur in patients with normal renal function, particularly after repeated GBCA administrations. ajnr.orgnih.govmdpi.comrsna.orgfrontiersin.org

Here is a summary table of some research findings related to Gadolinium retention and its correlates:

Study TypeGBCA Type(s) StudiedKey Findings Related to Gadolinium RetentionRelevant Outline SectionSource(s)
Animal (Mouse)Gadodiamide, this compoundChronic gadolinium retention from linear GBCA (Gadodiamide) but not macrocyclic (this compound) alters gene expression in CNS (neuroinflammation pathways).3.4.1 nih.govnih.govresearchgate.netspringermedizin.de
Animal (Rat)This compoundRepeated this compound injections cause Gd deposition in nervous tissues; potential for exacerbated neurotoxicity under inflammation.3.4.2 mdpi.comresearchgate.net
Animal (Rat)Various GBCAsNo significant behavioral differences between GBCA-exposed rats (including this compound) and controls at 6 or 34 weeks in one study.3.4.3 rsna.org
Animal (Rat)Gadoteric acid, this compoundRepeated exposure caused deterioration of behavior and memory in one study.3.4.3 mdpi.com
Human (Autopsy)Various GBCAsGadolinium retained in bone for up to 8 years; bone levels higher than brain/skin.3.5.1 rsna.orgnih.govresearchgate.netfrontiersin.orgnih.gov
Human (Autopsy)This compound, Gadoteridol (B1662839)Macrocyclic agents can accumulate in bone and retain for years.3.5.1 frontiersin.org
Animal (Rat Femur)This compound, GadodiamideLong-term Gd retention in bone with similar distribution patterns, changing with bone remodeling.3.5.1 rsna.org
Human (Clinical)This compoundNo clear relationship between this compound exposure and CNS signal intensity changes in patients with variable renal function.3.5.2 ajnr.orgnih.gov
Human (Clinical)Various GBCAsGd retention in tissues (brain, bone, skin) can occur with normal renal function.3.5.2 ajnr.orgnih.govmdpi.comrsna.orgfrontiersin.org

Clinical Efficacy Research and Advanced Applications

Central Nervous System (CNS) Imaging Research

Contrast-enhanced MRI of the CNS is a crucial tool for diagnosing neurological diseases, particularly for visualizing pathologies that disrupt the blood-brain barrier (BBB). dovepress.comtandfonline.com Gadobutrol, like other GBCAs used in CNS imaging, does not cross the intact BBB but can enter the extracellular space in areas where the BBB is compromised, such as in tumors or inflammatory lesions. dovepress.comtandfonline.com

Detection and Characterization of Brain Lesions

Studies have shown that this compound is effective for the detection and visualization of CNS lesions. researchgate.netdovepress.com Its use improves the detection sensitivity, characterization specificity, and staging of lesions. openaccessjournals.com In clinical trials, this compound has demonstrated improved visualization of CNS lesions compared to unenhanced imaging. researchgate.netnih.govej-med.org

A Phase II study investigating different doses of this compound for CNS imaging found that the 0.1 mmol/kg dose provided clinically meaningful improvements in lesion border delineation, contrast enhancement, and internal morphology, and was statistically superior to a lower dose of 0.03 mmol/kg. nih.gov

Data from a study comparing this compound and gadoteridol (B1662839) in patients with CNS lesions showed the following:

Efficacy VariableThis compound (1.0 M)Gadopentetate Dimeglumine (0.5 M)
Mean change in lesions detected1.20.2
High Diagnostic Confidence (Investigators)58.8%55.4%
High Diagnostic Confidence (Blinded Readers)63.6%55.7%

Note: This table is based on data comparing this compound to gadopentetate dimeglumine, not gadoteridol or gadoterate (B1198928) meglumine (B1676163) as discussed in some other comparisons. researchgate.net

Another international multicenter trial (LEADER-75) compared a reduced dose of this compound (0.075 mmol/kg) with a standard dose of gadoterate (0.1 mmol/kg) for contrast-enhanced brain MRI in patients with known or suspected CNS pathology. ajronline.orgnih.govajronline.org The study concluded that the reduced dose of this compound was noninferior to the standard dose of gadoterate for primary efficacy measures, including subjective lesion enhancement, lesion border delineation, and lesion internal morphology. ajronline.orgnih.gov Sensitivity, specificity, and accuracy for malignancy were also found to be identical between the two agents at these doses. nih.gov

Delineation of Tumors and Metastases

This compound is frequently used in MRI for patients with brain tumors, including primary and secondary cerebral neoplastic lesions. dovepress.commdpi.com CE-MRI with this compound provides sensitive detection and an accurate description of tumors, aiding in the assessment of tumor grade and aggressiveness. dovepress.com It is considered an invaluable tool for identifying critical structures for neurosurgical or radiotherapeutic intervention and for monitoring treatment response. dovepress.com

Studies have investigated the efficacy of this compound in delineating brain metastases. ajnr.orgresearchgate.net Higher doses (0.2–0.3 mmol/kg) of GBCAs, including this compound, may identify additional lesions and are widely used in the initial assessment of multiple lesions. researchgate.net Double-dose this compound has been shown to detect substantially more lesions and improve the contrast and delineation of already visualized lesions in patients with cerebral metastases compared to a single dose. researchgate.net

Advanced Functional MRI Techniques with this compound

Beyond conventional anatomical imaging, this compound is also utilized in advanced functional MRI techniques to provide physiological information about CNS lesions. tandfonline.comdovepress.com

Dynamic Contrast-Enhanced (DCE) Perfusion-Weighted Imaging

DCE perfusion-weighted imaging (PWI) is a functional MRI technique that uses contrast agents to assess the hemodynamics and neoangiogenic status of lesions. tandfonline.comdovepress.com this compound's higher concentration and resulting tighter bolus can be advantageous for fast dynamic imaging techniques like brain perfusion MRI. openaccessjournals.comresearchgate.net Studies have explored the use of this compound in brain perfusion MRI to evaluate differences in contrast between ischemic and nonischemic tissue. openaccessjournals.com Functional CE-MRI techniques such as PWI are routinely used in neuroimaging, particularly for the evaluation and grading of brain lesions. dovepress.com

Evaluation in Specific Neurological Diseases

This compound is used as a diagnostic tool in MRI for patients with various neurological diseases, including multiple sclerosis and non-tumorigenic lesions in the CNS such as white matter disease or hemorrhage. mdpi.com In cases of inflammatory conditions that cause BBB breakdown, this compound can help visualize the lesions, such as demonstrating rim enhancement in abscesses. tandfonline.com

Body Imaging Research

This compound provides similar imaging properties in conventional contrast-enhanced MRI of various body regions other than the CNS. openaccessjournals.com It is suitable for imaging focal disease in different body regions without requiring modification of parameters used with other GBCAs. openaccessjournals.com this compound can provide diagnostic information to classify benign and malignant lesions in various body regions. openaccessjournals.comopenmedscience.com

Studies have demonstrated the efficacy of this compound in MRI of other body regions, including the liver, kidneys, prostate, breast, and cardiac tissue, as well as in MR angiography. researchgate.net For instance, studies have shown that the performance of this compound is comparable or noninferior to other contrast agents like gadopentetate dimeglumine for imaging the liver and kidneys. openaccessjournals.comresearchgate.net Some research suggests that 1.0 M this compound-enhanced MRI of upper abdominal organs like the spleen, pancreas, and kidney may be superior due to its higher gadolinium concentration compared to agents like gadoxetic acid. openaccessjournals.com

A prospective, open-label, multi-center trial evaluating this compound in contrast enhancement MRI of various organs, including the brain, spinal cord, breast, liver, and kidney, observed a statistically significant difference (p < 0.05) in contrast enhancement, border delineation, and internal morphology post-administration compared to unenhanced imaging. ej-med.org

In breast cancer imaging, this compound has been reported to offer superior image quality compared to other agents. researchgate.net Studies aim to enhance the diagnostic accuracy of contrast-enhanced breast MRI using this compound for differentiating benign from malignant lesions. researchgate.net

Research comparing half-dose gadopiclenol (B1258881) (0.05 mmol/kg) to full-dose this compound (0.1 mmol/kg) for contrast-enhanced body MRI found that gadopiclenol was non-inferior to this compound for all qualitative visualization parameters, including border delineation, internal morphologic characteristics, and contrast enhancement. diagnosticimaging.comrsna.org Readers reported no preference between the two agents for most participants. rsna.org

Clinical trials are ongoing to further investigate the use of this compound in various body imaging applications, including the diagnosis of gynecologic cancer, bladder cancer staging, and evaluation of cervical cancer. cancer.gov

Liver and Kidney Lesion Detection and Characterization

This compound has demonstrated efficacy in the detection and characterization of focal lesions in the liver and kidneys. Pivotal, multinational phase 3 trials established the noninferiority of this compound compared to gadopentetate dimeglumine for classifying liver or kidney lesions. nih.govtga.gov.au In these studies, the diagnostic accuracy for both contrast agents was reported to be ≥ 80% for liver lesions and ≥ 84% for kidney lesions. nih.gov The increase in diagnostic sensitivity and specificity from unenhanced MRI was generally similar for both this compound and gadopentetate dimeglumine. nih.gov

Some studies suggest potential advantages of the 1.0 M concentration of this compound in imaging upper abdominal organs, including the spleen, pancreas, and kidney, potentially due to the higher gadolinium concentration. openaccessjournals.com

Contrast-Enhanced Magnetic Resonance Angiography (MRA) Research

This compound is utilized in contrast-enhanced magnetic resonance angiography (CE-MRA) for visualizing blood vessels and assessing vascular abnormalities. wikipedia.orgd-nb.info Its higher concentration, allowing for a tighter bolus injection, is considered advantageous for dynamic imaging techniques like MRA. wikipedia.orgd-nb.info

Studies have shown the feasibility of this compound-enhanced MRA in various vascular territories, including pelvic and thigh arteries, demonstrating comparable performance to digital subtraction angiography (DSA) in some cases. ecrjournal.com Research has also indicated a dose-independent beneficial effect of this compound, leading to contrast improvement in both whole-body and pelvic MRA. ecrjournal.com

Cardiac MRI Research: Myocardial Infarction and Cardiomyopathy

In cardiac MRI (CMR), this compound is used for evaluating myocardial perfusion, viability, and function, including the detection of myocardial infarction (MI) and the assessment of cardiomyopathies. ecrjournal.comemjreviews.comjacc.org Late gadolinium enhancement (LGE) is a key technique in CMR for identifying areas of scar, edema, necrosis, and fibrosis, particularly in chronic myocardial infarction. ecrjournal.com

Clinical studies have investigated the use of this compound for LGE imaging in patients with chronic MI and hypertrophic cardiomyopathy. nih.govresearchgate.net While some early studies suggested that the higher concentration of this compound might not significantly increase signal intensity changes or sharpen the bolus profile in myocardial perfusion imaging at low volumes, other research indicates that this compound seems to offer higher contrast between scar and normal myocardium in viability imaging using the LGE technique. ecrjournal.com However, due to the already high intrinsic contrast in LGE, the clinical benefit in terms of diagnostic quality may not always be significant. ecrjournal.com Studies have also explored different doses of this compound for LGE imaging in chronic MI, suggesting that doses of 0.15 mmol/kg may provide similar scar image quality to 0.20 mmol/kg, potentially allowing for dose reduction without hindering diagnostic utility. researchgate.net

Breast MRI Research

This compound-enhanced MRI has been investigated for its efficacy in detecting and characterizing breast lesions. Retrospective studies have supported its diagnostic utility in detecting breast lesions. nih.gov Large, multinational phase 3 trials (GEMMA1 and GEMMA2) confirmed the diagnostic efficacy of this compound-enhanced preoperative breast MRI for detecting malignant breast lesions, demonstrating superiority over unenhanced MRI for intra-patient sensitivity. d-nb.infotga.gov.aunih.gov These studies reported within-patient sensitivity ranging from 80% to 89% for contrast-enhanced breast MRI, significantly higher than unenhanced MRI (37%-73%) and mammography alone (68%-73%). nih.gov Specificity of this compound-enhanced breast MRI ranged from 83% to 95%. nih.gov

Comparative studies have shown non-inferiority of this compound compared to gadobenate dimeglumine for breast lesion detection and sensitivity in lesion characterization at equivalent doses. d-nb.infomdpi.com

Prostate Cancer Detection Research

This compound has been evaluated for its role in the detection of prostate cancer using dynamic contrast-enhanced MRI (DCE-MRI). Preliminary retrospective studies suggested its effectiveness for DCE-MRI detection of prostate lesions. nih.govresearchgate.net In one study, this compound was associated with significantly higher peak enhancement in prostate cancer lesions and the surrounding normal peripheral zone compared to gadopentetate dimeglumine. nih.govresearchgate.net

Comparative studies investigating multiparametric MRI (mpMRI) using this compound have indicated that the 1 M concentration may improve the accuracy and specificity of prostate cancer detection compared to 0.5 M concentrations of other GBCAs, such as gadoterate meglumine or gadopentetate dimeglumine, although sensitivity might not be significantly different. researchgate.netnih.gov

Other Anatomical Regions

This compound's efficacy extends to contrast-enhanced MRI of various other body regions and the extremities. openaccessjournals.comnih.gov Studies have shown that this compound is noninferior to gadopentetate dimeglumine for CE-MRI of these regions based on visualization variables like lesion contrast enhancement, border delineation, and internal morphology. nih.gov High sensitivity (≥ 82%) and specificity (≥ 78%) for detecting malignant lesions in these regions have been reported with both agents. nih.gov

This compound is also used in imaging the central nervous system (CNS) to detect and visualize areas with disrupted blood-brain barrier and/or abnormal blood supply, such as tumors and inflammatory diseases. wikipedia.orggithub.iotandfonline.com Studies have shown that this compound-enhanced MRI is effective for CNS imaging, improving lesion detection and characterization and increasing diagnostic confidence. tandfonline.comresearchgate.netresearchgate.netairitilibrary.com

Comparative Efficacy Studies with Other GBCAs

Comparative studies have assessed the efficacy of this compound against other GBCAs across various indications. In liver and kidney imaging, this compound demonstrated noninferiority to gadopentetate dimeglumine. nih.govtga.gov.au For breast MRI, this compound showed non-inferiority compared to gadobenate dimeglumine. d-nb.infomdpi.com In CNS imaging, this compound has been found to be non-inferior to gadoterate meglumine and gadoteridol, and in some studies, it demonstrated superior contrast enhancement and improved sensitivity and accuracy for detecting malignant disease compared to gadoteridol, potentially due to its higher relaxivity. nih.govresearchgate.netairitilibrary.comnih.gov

While some studies suggest potential advantages of this compound's 1.0 M concentration, particularly in dynamic imaging and potentially for prostate cancer detection specificity, other comparative studies on different organs have not always shown significant diagnostic benefits over 0.5 M GBCAs. nih.govajnr.org However, the high concentration of this compound allows for a smaller injection volume, which can be beneficial for dynamic imaging. wikipedia.orgd-nb.infoopenaccessjournals.com

Recent studies have also compared this compound with newer GBCAs like gadopiclenol. A study comparing half-dose gadopiclenol (0.05 mmol/kg) with full-dose this compound (0.1 mmol/kg) for contrast-enhanced body MRI, including breast, liver, and prostate, found gadopiclenol to be noninferior to this compound for lesion visualization. rsna.org Another study in CNS imaging also found half-dose gadopiclenol to be non-inferior to full-dose this compound for lesion visualization criteria and even provided greater contrast enhancement in some aspects. itnonline.com

Here is a summary of comparative efficacy findings:

IndicationComparator GBCA(s)Key Findings
Liver and Kidney LesionsGadopentetate dimeglumineNoninferiority demonstrated for diagnostic accuracy. nih.govtga.gov.au
Breast MRIGadobenate dimeglumineNon-inferiority for lesion detection and characterization sensitivity. d-nb.infomdpi.com
CNS ImagingGadoterate meglumine, Gadoteridol, Gadopentetate dimeglumineNon-inferiority to gadoterate meglumine and gadoteridol. nih.govresearchgate.netairitilibrary.comnih.gov Superior contrast enhancement, sensitivity, and accuracy vs. gadoteridol in some studies. researchgate.netnih.gov
Prostate Cancer DetectionGadoterate meglumine, Gadopentetate dimeglumineHigher specificity and accuracy with 1 M this compound vs. 0.5 M comparators in one study, no significant difference in sensitivity. nih.gov
Various Body Regions/ExtremitiesGadopentetate dimeglumineNoninferiority based on visualization variables. nih.gov High sensitivity and specificity for malignant lesion detection. nih.gov
Body MRI (Breast, Liver, Prostate)Gadopiclenol (half-dose)Full-dose this compound was noninferior to half-dose gadopiclenol for lesion visualization. rsna.org
CNS ImagingGadopiclenol (half-dose)Full-dose this compound was non-inferior to half-dose gadopiclenol for visualization criteria; gadopiclenol showed greater contrast enhancement in some aspects. itnonline.com

Intraindividual Crossover Studies

Intraindividual crossover studies are valuable for directly comparing the performance of different contrast agents within the same patient, minimizing inter-patient variability. Several such studies have investigated this compound against other GBCAs in various clinical applications.

In a multicenter, randomized, double-blind, intraindividual crossover study comparing this compound with gadoteridol for brain tumor imaging at 1.5T, both agents at a dose of 0.1 mmol/kg provided similar information for the visualization and diagnosis of brain lesions. ajnr.org The study concluded that the twofold higher gadolinium concentration of this compound did not offer an advantage for routine morphologic imaging in this context. ajnr.org

For cardiac MRI, an exploratory single-blind parallel group study compared 0.1 mmol/kg this compound to 0.2 mmol/kg gadopentetate dimeglumine for the detection of myocardial late enhancement. ajronline.org The study found that a single dose of this compound appeared to be as effective as a double dose of gadopentetate dimeglumine for detecting late enhancement. ajronline.org

In a randomized, double-blind, crossover phase 3 study (PICTURE), a lower dose (0.05 mmol/kg) of gadopiclenol was compared to 0.1 mmol/kg of this compound for imaging CNS lesions. Gadopiclenol demonstrated noninferiority to this compound for all evaluated parameters and by all blinded readers, despite being administered at half the dose. appliedradiology.com

A prospective, randomized, double-blinded, intraindividual comparative crossover study investigated 0.05 mmol/kg of gadopiclenol against 0.1 mmol/kg of this compound for lesion visualization in body MRI across different regions (breast, liver, prostate). rsna.org The study concluded that gadopiclenol at the lower dose was noninferior to this compound at its standard dose for visualizing lesions. rsna.org

Assessment of Image Quality, Signal-to-Noise Ratio (SNR), and Contrast-to-Noise Ratio (CNR)

Image quality, SNR, and CNR are crucial metrics for evaluating the effectiveness of contrast agents. Studies have assessed these parameters for this compound in various anatomical regions and compared it with other GBCAs.

For time-resolved MR angiography (MRA) of the calf station at 3T, a study compared this compound and gadoterate meglumine at equimolar doses (0.03 mmol/kg). plos.org Mean SNR and CNR values were significantly higher for this compound compared to gadoterate meglumine for all evaluated vessel segments. plos.org Despite the significantly better enhancement shown by higher SNR and CNR, this did not consistently translate into substantial differences in image quality. plos.org

In cardiac MRI for late enhancement detection, SNR and CNR values were not significantly different between this compound (0.1 mmol/kg) and gadopentetate dimeglumine (0.2 mmol/kg). ajronline.org

A phantom study investigating the impact of concentration and dilution of macrocyclic GBCAs on signal intensity at 1.5T and 3T found that this compound showed the highest signal intensity among this compound, gadoteridol, and gadoterate at steady-state concentrations and first-pass bolus dilutions. nih.govresearchgate.net This higher signal intensity is attributed to this compound's higher relaxivity and initial concentration. nih.govresearchgate.net

In abdominal contrast-enhanced 3D MRA, vessel-to-background contrast was significantly higher after injection of 1.0 M this compound compared with 0.5 M gadopentetate dimeglumine in the arterial, portal venous, and venous phases. ajronline.org

Diagnostic Accuracy and Sensitivity Comparisons

The primary goal of using contrast agents is to improve diagnostic accuracy and sensitivity in detecting and characterizing lesions. Research has evaluated this compound's performance in this regard across different indications.

In studies evaluating malignant lesions, sensitivity, specificity, and accuracy generally increased with combined unenhanced and this compound-enhanced MRI compared to unenhanced MRI alone. openaccessjournals.com For instance, sensitivity increased significantly from 51.3% to 71.2%, and accuracy increased significantly from 81.7% to 87.5%. openaccessjournals.com Diagnostic confidence also showed an increase after this compound administration. openaccessjournals.com

A large multicenter, randomized study assessed the efficacy of this compound versus gadopentetate in 471 patients with known or suspected focal renal lesions. semanticscholar.orgnih.gov The diagnostic accuracy of the average reader was 83.7% for this compound and 87.3% for gadopentetate. semanticscholar.orgnih.gov The increase in accuracy from precontrast to combined pre- and postcontrast MRI was 8.0% for this compound and 6.9% for gadopentetate. semanticscholar.orgnih.gov Sensitivity was 85.2% for this compound and 88.7% for gadopentetate, while specificity was 82.1% and 86.1%, respectively. semanticscholar.orgnih.gov The study concluded noninferiority of this compound compared to gadopentetate dimeglumine in the diagnostic assessment of renal lesions. nih.goveur.nl

For liver imaging, a phase 3 study in patients with liver lesions compared this compound and gadopentetate. After this compound administration, combined pre- and postcontrast MRI increased accuracy by 19.9%, sensitivity by 33.0%, and specificity by 8.5%. semanticscholar.org

In the detection of coronary artery disease (CAD) using cardiac MRI, this compound-enhanced stress and rest perfusion and late gadolinium enhancement (LGE) imaging demonstrated high diagnostic accuracy. jacc.org In a meta-analysis of two phase 3 trials (GadaCAD1 and GadaCAD2), for detecting a ≥70% QCA stenosis, the sensitivity of CMR was 78.9%, specificity was 86.8%, and the area under the curve was 0.871. jacc.org For multivessel CAD, sensitivity was 87.4% and specificity was 73.0%. jacc.org

Optimization of Imaging Protocols with this compound

Optimizing imaging protocols when using this compound can further enhance image quality and diagnostic yield. This involves considering factors such as field strength and the timing of image acquisition.

Impact of Field Strength (1.5T vs. 3T)

The magnetic field strength of the MRI scanner can influence the performance of contrast agents. Studies have investigated the use of this compound at both 1.5T and 3T.

Higher field strengths, such as 3T, generally provide superior image quality due to increased signal intensity. researchgate.net The T1-shortening effect of GBCAs is expected to be greater at higher field strengths, potentially leading to stronger signal intensity changes.

A phantom study showed that the signal intensity provided by this compound strongly depends on its relaxivity and local concentration, with no major differences observed between 1.5T and 3T at steady-state concentrations. nih.govresearchgate.net However, in the dilution series mimicking first-pass bolus imaging, the highest effect was recorded at 3T with specific pulse sequences (Flash 3D and VIBE). nih.govresearchgate.net

Another phantom study suggested that the volume of this compound can potentially be reduced when using a 3T system compared to 1.5T, as 50% volume of this compound at 3T showed greater enhancement than 50% and 100% volumes at 1.5T. This indicates that higher field strength may allow for dose reduction while maintaining image quality.

While some studies suggest potential advantages of 3T, particularly for visualizing highly vascularized tumor tissue on brain perfusion-weighted imaging openaccessjournals.com, other intraindividual crossover studies comparing this compound with other agents for brain tumor imaging at 1.5T have shown similar diagnostic performance ajnr.org.

Timing of Image Acquisition Post-Contrast

The timing of image acquisition after contrast injection is critical for optimal visualization of contrast enhancement. This timing can vary depending on the tissue being imaged and the specific clinical question.

For brain imaging, delays of up to 20 minutes post-contrast injection can significantly improve lesion detection rates and the assessment of lesion volume. researchgate.net Experimental studies in a rat glioma model suggested that an 8-minute delay represents a practical compromise between enhanced lesion detection and extended scanning time. researchgate.net

A study specifically investigating the effect of imaging time delay after single-dose this compound injection for detecting brain metastases found that 1-minute and 5-minute delayed images were comparable in terms of contrast enhancement. nih.gov However, 10-minute delayed images showed significantly lower enhancement, although qualitative assessment was not significantly different between the three time points. nih.gov The study concluded that acquiring images 5 minutes after this compound injection might be optimal for brain tumor detection during MRI work-up. nih.gov

For cardiac MRI with LGE imaging, a waiting time of at least 10 minutes after injection is generally recommended for acquiring optimal images. nih.gov A study evaluating this compound for LGE imaging found that optimal contrast-to-noise ratios were achieved 10 minutes post-injection for a dose of 0.1 mmol/kg and 20 minutes for a dose of 0.2 mmol/kg. nih.gov A standardized protocol performing LGE 10 minutes after injecting 0.1 mmol/kg of this compound before cine-imaging was found to be a fast, low-dose protocol without significant loss of information compared to longer protocols. nih.govcardiac-imaging.org

Safety Profile and Risk Mitigation Research

Comprehensive Safety Data Analysis from Clinical Trials and Post-Marketing Surveillance

The comprehensive analysis of safety data from clinical studies indicates that gadobutrol is well tolerated and possesses a favorable safety profile across various patient populations, including those with impaired renal or liver function, and different age groups. nih.govnih.gov

Nephrogenic Systemic Fibrosis (NSF) Research

Nephrogenic Systemic Fibrosis (NSF) is a rare but serious fibrosing disorder linked to GBCA exposure in patients with impaired renal function. Research on this compound has significantly focused on its association with NSF risk.

This compound is categorized as a low-risk GBCA for the development of NSF by several medical organizations and authorities, including the FDA and EMA. nih.govswissmedic.ch This categorization is based on its macrocyclic structure, which is associated with higher stability and a lower propensity to release free gadolinium ions compared to linear GBCAs. nih.govnih.gov

Studies specifically investigating the incidence of NSF in patients with severe renal impairment (CKD stage 4 or 5) receiving group II GBCAs, including this compound, have reported a low incidence. A systematic review and meta-analysis of 16 studies involving 4931 patients with stage 4 or 5 CKD receiving group II GBCAs found a pooled incidence of NSF of 0% (upper bound of 95% CI, 0.07%). scmr.orgnih.gov For this compound specifically, in this meta-analysis, there were 0 cases of NSF reported among 330 administrations in patients with stage 4 or 5 CKD, with an upper bound 95% CI of 1.11%. scmr.orgnih.gov

While rare, isolated case reports of NSF following this compound administration in renally impaired patients have been published, highlighting that the risk, although very low, is not zero. oup.com However, large prospective studies and post-marketing data involving millions of administrations have reported no confirmed cases of NSF directly attributable to this compound. nih.govresearchgate.net For instance, a study assessing the safety of this compound in 908 patients with moderate to severe renal impairment found no NSF cases after a 2-year follow-up period. researchgate.netnih.govmdpi.com

Here is a table summarizing the reported NSF incidence in patients with Stage 4 or 5 CKD from a meta-analysis of Group II GBCAs:

GBCANSF Cases / AdministrationsPooled Incidence (95% CI Upper Bound)
Gadobenate dimeglumine0 / 31670.12%
Gadoterate (B1198928) meglumine (B1676163)0 / 12040.31%
This compound0 / 3301.11%
Gadoteridol (B1662839)0 / 2301.59%
Overall Group II 0 / 4931 0.07%

*Data derived from a systematic review and meta-analysis of Group II GBCAs in patients with Stage 4 or 5 CKD. scmr.orgnih.gov

The exact pathophysiology of NSF is not fully understood, but it is suspected that the release of free gadolinium ions from the chelate plays a crucial role. karger.com Free gadolinium can then complex with phosphate (B84403) and potentially trigger a cascade of events leading to fibrosis. karger.com This hypothesis is supported by the detection of gadolinium in the tissue of NSF patients. karger.com

This compound, being a macrocyclic chelate, exhibits high thermodynamic and kinetic stability, which results in substantially less in vivo release of gadolinium ions compared to linear GBCAs. nih.govnih.gov This higher stability is considered a key factor in its lower association with NSF. Research suggests that the stability of the GBCA is directly related to its potential to trigger NSF, with nonionic linear GBCAs being more likely to cause NSF than ionic linear agents, and both being distinctly more likely than macrocyclic agents in patients with reduced renal function. nih.gov

Impaired renal function is a primary risk factor for NSF development following GBCA exposure. drugs.comradiopaedia.org Patients with chronic severe renal disease (GFR <30 mL/min/1.73m2) or acute kidney injury are at the highest risk. drugs.com The kidneys are the primary route of elimination for most GBCAs, including this compound. wikipedia.org In patients with severely reduced kidney function, the clearance of GBCAs is significantly delayed, leading to prolonged exposure to the contrast agent. This prolonged exposure increases the likelihood of transmetalation and the release of free gadolinium, thereby increasing the risk of NSF.

Despite the lower risk associated with macrocyclic agents like this compound, caution is still recommended in patients with CKD stages 4 and 5. nih.gov Screening for acute kidney injury and other conditions affecting renal function is important. drugs.com For patients on hemodialysis, scheduling dialysis promptly after GBCA administration may help enhance elimination. drugs.comcar.ca

GBCAs are classified into different risk groups for NSF based on their molecular structure and clinical evidence. Group I GBCAs (e.g., gadopentetate dimeglumine, gadodiamide (B1674392), gadoversetamide), which are typically linear and less stable, have been associated with the highest risk of NSF. radiopaedia.orgnih.gov Group II GBCAs, including this compound, gadoterate meglumine, and gadoteridol, are macrocyclic agents considered to have a very low, if any, risk of NSF development. scmr.orgradiopaedia.orgnih.gov

Comparative studies and meta-analyses have supported the lower risk of NSF with macrocyclic GBCAs compared to linear agents. A meta-analysis showed no pooled risk of NSF from group II GBCAs in patients with stage 4 or 5 CKD. scmr.orgnih.gov This contrasts with the higher incidence rates observed historically with group I agents. The increased stability of macrocyclic structures like this compound is believed to be the primary reason for their more favorable NSF risk profile. nih.govmdpi.com

Impact of Renal Function on NSF Risk

Research on Hypersensitivity Reactions and Allergic Responses

While generally rare, serious adverse reactions observed in postmarketing surveillance have included anaphylactoid shock. nih.gov Patients with a history of allergies, particularly to contrast agents, may have a slightly increased risk of drug-related AEs, including hypersensitivity reactions. nih.gov Research continues to monitor and analyze these reactions to further understand potential risk factors and mechanisms.

Preclinical Toxicology Research

Preclinical studies evaluating the toxicity of this compound have included assessments of acute, repeated-dose, reproductive, developmental, and juvenile toxicity, as well as genotoxicity and local tolerance. These studies are performed to assess the risk associated with the clinical use of the compound. researchgate.netnih.gov

Repeated-Dose Toxicity Studies

Repeated-dose toxicity studies have been conducted in various animal models, including rats and dogs. In these studies, this compound was administered daily over periods such as 4 weeks. The no observed adverse effect levels (NOAELs) in these studies were found to exceed the standard single diagnostic dose in humans by a significant margin. For instance, in 4-week studies, the NOAELs were 12 times the human dose in rats and 10 times the human dose in dogs, based on body weight calculations. researchgate.netnih.gov

A notable finding in repeated-dosing studies in both rats and dogs was the occurrence of vacuolization of renal tubular epithelium. researchgate.netnih.gov This finding is considered a known effect for this class of compounds and was observed without a concomitant effect on kidney function in these preclinical models. researchgate.netnih.gov

Studies in neonatal and juvenile rats involving single and repeat doses did not indicate specific risks for use in children of all ages, including full-term newborns and infants. mdpi.com However, repeated intravenous dosing in reproductive toxicology studies in rats, rabbits, and monkeys at dose levels significantly above the diagnostic dose in humans (8 to 16 times based on body surface area or 25 to 50 times based on body weight) caused retardation of embryonal development and an increase in embryo lethality. mdpi.com It is not known if a single administration can induce these effects. mdpi.com

A 12-week study in 10-day-old rats administered this compound once at postnatal days 10, 17, and 24, with an 8-week observation period, showed a significant decrease in mean corpuscular hemoglobin and mean corpuscular volume in female rats at the highest dose (3.0 mmol/kg). researchgate.net

Preclinical studies have also investigated gadolinium deposition following repeated injections. Repeated injections over 20 days in preclinical models increased gadolinium deposition in various brain areas, the spinal cord, and peripheral nerves. eurjther.com Studies comparing different GBCAs have shown that macrocyclic agents like this compound have a lower propensity for gadolinium deposition in the brain compared to linear GBCAs. eurjther.com However, one study indicated that this compound resulted in greater gadolinium concentration in peripheral nerves than gadoterate meglumine, although still less than gadodiamide. eurjther.com

Genotoxicity Research

Studies evaluating the genotoxic potential of this compound have been conducted both in vitro and in vivo. These studies, including gene mutation, chromosomal aberration, and genome mutation tests, have generally shown no indication of a mutagenic potential for this compound. nih.govmdpi.comscilit.com

However, some in vitro studies have reported genotoxic effects. A study investigating the effects of this compound on SH-SY5Y neuroblastoma cells found that this compound at certain concentrations (3.50 mM and 7 mM) statistically significantly increased genotoxicity in these cells, as examined by Comet assay. researchgate.netmedsafe.govt.nzfda.gov This effect was observed to be dose-dependent in this specific cell line. fda.gov Another in vitro study using human peripheral lymphocytes treated with various concentrations of this compound and gadoversetamide (B126527) found that while a few concentrations of this compound significantly increased abnormal cell frequency and chromosome aberrations, nearly all concentrations of gadoversetamide showed similar effects. medsafe.govt.nz The study also noted that the effect of gadoversetamide on sister chromatid exchange formation was higher than that of this compound, and only gadoversetamide significantly increased micronucleus percentage at one concentration. medsafe.govt.nz

Non-clinical data generally indicate no special hazard for humans based on conventional studies of genotoxicity. scilit.comfda.gov

Local Tolerance Studies

Local tolerance studies have been performed in animals, including rats, rabbits, and dogs, following different routes of administration. These studies evaluated the local effects of this compound after intravenous, intra-arterial, paravenous, and intramuscular injection. bayer.comfda.gov

Following single intravenous and intra-arterial administration, local tolerance studies did not result in significant local adverse effects. bayer.commdpi.com Slight to moderate reddening and swelling were observed in the congested and uncongested ear vein of rabbits after intravenous injection of the 1.0 mmol/mL concentration of this compound. bayer.com

Experimental local tolerance studies involving single paravenous, subcutaneous, and intramuscular applications indicated that slight local intolerance reactions could occur at the administration site after inadvertent paravenous administration. mdpi.comscilit.com

Based on these preclinical studies, this compound was generally well tolerated after intravenous administration. researchgate.netnih.gov

Regulatory Science and Post-Market Surveillance

Regulatory bodies worldwide have evaluated the safety and efficacy of this compound, leading to its approval for various indications in numerous countries. fda.govgehealthcare.co.uk Regulatory science plays a crucial role in the ongoing assessment of GBCA safety, including the understanding and mitigation of risks such as nephrogenic systemic fibrosis (NSF) and gadolinium retention. nih.gov

This compound has been approved for use in different age groups, including pediatric patients, with specific regulatory evaluations conducted for these populations. researchgate.netgehealthcare.co.uk For instance, the FDA approved the use of this compound in pediatric patients younger than 2 years based on the integration of preclinical, pharmacokinetic, and safety data, concluding that the favorable risk/benefit balance established in adults and older pediatric patients could be extrapolated to this younger group.

Post-market surveillance is a critical component of monitoring the safety of this compound in real-world clinical practice. Large international multicenter trials and post-marketing surveillance databases collect data on adverse drug reactions (ADRs) in a broad patient population. nih.govresearchgate.netmdpi.comfda.gov

Studies such as the GARDIAN study have evaluated the acute safety and tolerability of this compound in routine practice, including specific patient populations like those with renal impairment or cardiac disease. researchgate.net Post-marketing surveillance data, based on millions of estimated administrations, have generally confirmed the safety profile observed in clinical trials. nih.govresearchgate.net The incidence of reported ADRs in post-market surveillance has been low and consistent with known reactions to gadolinium-containing contrast agents. researchgate.netfda.gov Serious adverse reactions, though rare, have been reported in post-marketing surveillance, including cardiac arrest, respiratory arrest, anaphylactoid shock, and nephrogenic systemic fibrosis. researchgate.net However, this compound, being a macrocyclic agent, is considered to have a relatively lower risk for NSF compared to some linear agents, and the incidence of NSF cases reported with this compound in post-marketing surveillance has been very low or zero in some large datasets. researchgate.netnih.gov

Regulatory authorities continue to monitor the safety of GBCAs, and guidelines often emphasize using the lowest effective dose and performing a careful benefit-risk assessment, particularly in patients with impaired renal function or those requiring repeated administrations, due to concerns about gadolinium retention. scilit.comfda.gov

Preclinical Research and Animal Models

Development of Animal Models for Disease Research

A variety of animal models are employed in preclinical research to mimic human diseases and evaluate the efficacy of imaging agents like gadobutrol. For instance, rat brain tumor models, such as those utilizing C6/lacZ glioma cells surgically implanted in Fischer rats, are used to assess contrast enhancement in the presence of disrupted blood-brain barrier and abnormal vascularity. ajronline.org Patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs) are increasingly utilized in oncology research as they are considered to better represent human disease biology and have higher translational value. mdpi.com These models, including subcutaneous tumor xenografts expressing fluorescent proteins, allow for the investigation of contrast agent effects on tumor imaging and the evaluation of multimodal imaging techniques. researchgate.net Large animal models, such as Swiss-Alpine sheep, have also been used to study gadolinium tissue distribution after the administration of gadolinium-based contrast agents (GBCAs). rsna.orguzh.chnih.gov

Application of this compound in Preclinical Imaging Studies

This compound has been extensively applied in preclinical imaging studies to evaluate its performance in enhancing visualization of various tissues and pathologies. Studies in rat models with cerebral infarct, brain tumors, hepatocellular carcinoma, and those investigating the lymphatic system have demonstrated that this compound is effective in providing contrast enhancement for MRI. nih.gov A dose-dependent increase in the signal intensity of intramuscular tumors has been observed in these studies. nih.gov

Comparative studies in rat brain tumor models have shown that this compound at a dose of 0.1 mmol/kg can achieve equivalent efficacy in terms of signal enhancement and delineation of intraaxial brain tumors compared to a 1.5-fold higher dose (0.15 mmol/kg) of gadoterate (B1198928) meglumine (B1676163), another macrocyclic GBCA, at both 1.5 T and 3 T field strengths. ajronline.org This suggests that a lower amount of gadolinium might be needed with this compound to achieve comparable imaging results in certain applications. ajronline.org

In studies evaluating optical clearing effects to assist fluorescence intensity imaging in vivo, both topical and intravenous administration of this compound in subcutaneous tumor xenografts expressing red fluorescent protein showed an increase in tumor fluorescence intensity. researchgate.net Intravenous injection of 0.3 mmol/kg this compound resulted in a rapid but transient 40% increase in tumor fluorescence intensity. researchgate.net

Preclinical studies have also indicated that this compound, as a 1.0-molar formulation, can provide higher image contrast compared to 0.5-molar formulations in animal studies. ecrjournal.com

Pharmacological and Toxicological Studies in Animal Models

Pharmacological and toxicological studies in animal models are crucial for assessing the safety profile of this compound. Non-clinical data from conventional studies in animals, including assessments of systemic toxicity, genotoxicity, and contact-sensitizing potential, have revealed no special hazards for humans. tga.gov.aunih.gov

Repeated-dose toxicity studies have been conducted in rats and dogs. In a rat study, intravenous doses of 1, 2.5, and 5 mmol/kg were administered 5 days/week for approximately 4 weeks. bayer.com Subchronic toxicity studies in rats and dogs at doses up to 5 mmol/kg/day and 2.5 mmol/kg/day, respectively, for up to 4 weeks showed no unexpected organ toxicity. bayer.comresearchgate.net The most notable finding in repeated dosing studies in both rats and dogs was vacuolization of renal tubular epithelium, which is considered a known finding for this class of compounds, and occurred without concomitant effects on kidney function. nih.govresearchgate.netfda.gov This effect showed a trend towards complete reversibility after daily administration over 4 weeks. fda.gov

Studies in neonatal and juvenile rats (ages 4 to 24 days) have reported reversible renal tubular vacuolation and incompletely reversible atrophic clear cell tubules following this compound administration. fda.gov

This compound has been shown to be rapidly distributed in the extracellular space after intravenous administration in animals. tga.gov.aufda.govnih.gov It does not penetrate the intact blood-brain barrier in rats. tga.gov.aunih.gov Minimal transplacental transfer of radioactivity to rabbit fetuses and transfer to nursing neonatal rats via maternal milk (less than 0.1% of the administered dose) have been observed. fda.govnih.gov this compound is not metabolized and is almost exclusively eliminated unchanged via the kidneys in animals, similar to compounds like inulin (B196767). tga.gov.aufda.govnih.gov

Acute toxicity studies in rodents have shown lethality after a single intravenous administration of 20 mmol/kg, a dose significantly higher than the standard diagnostic dose in humans. nih.govresearchgate.net The no observed adverse effect levels (NOAELs) after repeated daily administrations over 4 weeks exceeded the single diagnostic dose in humans by a factor of 12 in rats and 10 in dogs. nih.govresearchgate.net

Local tolerance studies in animals following single paravenous, subcutaneous, or intramuscular application indicated that slight local intolerance reactions could occur after inadvertent paravenous administration. tga.gov.au

Cardiovascular safety pharmacology studies in animals have observed transient increases in blood pressure and myocardial contractility depending on the administered dose, although these effects were minimal and transient. tga.gov.au

Investigation of Gadolinium Deposition in Animal Models

Animal models have been utilized to investigate the potential for gadolinium deposition in tissues following this compound administration. Studies in mice have shown that this compound was detected in the plasma but not in the tissues of offspring of pregnant mice administered this compound daily during gestation, whereas linear agents were detected in offspring tissues. bayer.com

Research comparing gadolinium tissue concentrations 10 weeks after a single injection of macrocyclic (including this compound) and linear GBCAs in a large animal model (sheep) demonstrated significantly lower mean gadolinium concentrations in the kidney, liver, and deep cerebellar nuclei (DCN) with macrocyclic agents compared to linear agents. rsna.orguzh.chnih.gov For macrocyclic GBCAs, mean gadolinium concentrations in the kidney (86 ng/g), liver (21 ng/g), and DCN (10 ng/g) were not significantly elevated compared to control animals. rsna.org In contrast, linear GBCAs resulted in significantly higher concentrations in these organs. rsna.orguzh.chnih.gov

Studies in neonatal/juvenile rats have shown pediatric-specific, dose-dependent gadolinium brain deposition associated with transiently increased microglia. fda.gov

Animal studies using highly sensitive inductively coupled plasma mass spectrometry to measure gadolinium in the brain have not consistently found significant deposition with macrocyclic agents in the parenchyma. ajnr.org

A retrospective study in pigs that received repeated intravenous injections of GBCAs, including this compound, found gadolinium accumulation in the deep cerebellar nuclei and globus pallidus after exposure to linear GBCAs but not after exposure to macrocyclic GBCAs like this compound. frontiersin.org

Emerging Research and Future Directions

Novel Applications and Expanding Indications

While Gadobutrol is established for use in MRI of the central nervous system, breast, and for magnetic resonance angiography (MRA), research continues to explore its potential in other areas. Studies have investigated the intrathecal use of this compound to examine cerebrospinal fluid dynamics and glymphatic flow, particularly in conditions like idiopathic normal pressure hydrocephalus. emjreviews.com This research aims to determine the minimum effective dose for such specialized applications. This compound has also shown effectiveness in MRI of various body regions, including prostate carcinomas, limb osteomyelitis, liver, cardiac tissue, and the kidney. researchgate.net The potential to improve diagnostic confidence across a broad range of indications is a key area of ongoing investigation. gehealthcare.co.uk

Research on Long-Term Effects of Gadolinium Retention

Despite the generally favorable safety profile of macrocyclic GBCAs like this compound, research into the long-term effects of gadolinium retention in body tissues, including the brain and bone, continues. emjreviews.comnih.govnih.gov Studies have confirmed that small amounts of gadolinium from GBCAs can be retained in tissues, even in patients with normal renal function. nih.govnih.govdmshealth.com While the clinical significance of this retention is still under investigation, research aims to understand the mechanism and chemical forms of retained gadolinium and their potential biological activity. nih.gov

Comparative studies in animal models have shown that macrocyclic agents like this compound result in significantly lower gadolinium concentrations in the brain compared to linear GBCAs over time. nih.govrsna.org For instance, a study in rats showed that 12 months after the last injection, gadolinium concentrations in the cerebellum were substantially lower for this compound compared to gadodiamide (B1674392) (a linear agent). nih.govrsna.org

Research is also exploring potential neurological effects associated with gadolinium deposition. One study in rats indicated that repeated injections of this compound could lead to gadolinium deposition in the brain, spinal cord, and peripheral nerves, although no behavioral changes were observed under normal conditions. mdpi.com However, the same study suggested that inflammation might increase gadolinium deposition and heighten pain sensitivity in rats exposed to this compound. mdpi.com

The FDA continues to support ongoing research into the effects of gadolinium retention and has updated guidelines to emphasize caution, particularly for high-risk groups or those undergoing multiple doses. dmshealth.com

Development of Next-Generation Contrast Agents

The field of MRI contrast agents is actively pursuing the development of next-generation agents with improved properties, including higher relaxivity and enhanced targeting capabilities. appliedradiology.comnih.gov These efforts are partly driven by the desire to potentially reduce the administered gadolinium dose while maintaining or improving diagnostic efficacy. appliedradiology.comresearchgate.net

High-relaxivity GBCAs, such as gadopiclenol (B1258881) and gadoquatrane, are being developed with the potential to replace current macrocyclic chelates like this compound in the future. nih.gov These agents aim to provide similar contrast enhancement at lower gadolinium doses. appliedradiology.comnih.govresearchgate.net Research compares the performance of these new agents to existing ones like this compound. For example, a phase III study aimed to demonstrate that contrast-enhanced MRI of the central nervous system with gadopiclenol at a lower dose (0.05 mmol/kg) is non-inferior to this compound at its standard dose (0.1 mmol/kg). researchgate.net

Beyond gadolinium-based agents, research is also exploring alternative contrast mechanisms and metal-free contrast agents, although gadolinium-based agents are expected to remain prominent in the near future. appliedradiology.comnih.gov Ultrasmall superparamagnetic iron oxide (USPIO) nanoparticles are another class of agents being investigated as potential next-generation contrast agents, offering advantages like renal clearance and biosafety. nih.govoup.com

Integration with Artificial Intelligence and Machine Learning in Image Analysis

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the analysis of MRI images, including those enhanced with contrast agents like this compound. appliedradiology.comnih.gov These technologies hold promise for improving image analysis, potentially enabling dose reduction, enhancing lesion detection and characterization, and identifying new clinical indications. appliedradiology.comnih.govresearchgate.netnih.gov

AI algorithms are being developed and tested to analyze contrast-enhanced images. For instance, an experimental study used AI software to compare the contrast enhancement provided by this compound and gadoteridol (B1662839) in brain MRI of patients with glioblastoma multiforme, finding similar degrees and patterns of enhancement. biospace.com

Research is exploring the use of deep learning methods to synthesize artificial post-contrast images from images acquired with a reduced dose of GBCA or even from non-contrast images, aiming to provide similar diagnostic information while minimizing or eliminating GBCA exposure. researchgate.netnih.gov This integration of AI/ML with contrast-enhanced MRI is an active area of research with the potential to impact future clinical practice. appliedradiology.comresearchgate.netnih.gov

常见问题

Q. How can researchers ensure ethical compliance in pediatric this compound studies?

  • Methodological Answer : Obtain informed assent/consent using age-appropriate documentation. Limit Gd exposure to clinically necessary scans and use the lowest effective dose (e.g., 0.1 mmol/kg). Include independent data safety monitoring boards (DSMBs) for interim analyses .

Q. What feasibility criteria should guide sample size estimation in this compound RCTs?

  • Methodological Answer : Conduct power analyses based on pilot data (e.g., effect size Δ=0.3 for MRI enhancement). Assume 80% power, α=0.05, and attrition rate ≥15%. Adaptive designs (e.g., group sequential) allow sample size re-estimation .

Tables for Key Parameters

Parameter HPLC-UV Method ICP-MS Analysis
Linearity Range0.05–150 μg/mL0.01–500 ng/g
Precision (RSD)<2%<5%
Recovery98–102%95–105%
Detection Limit (LOD)0.02 μg/mL0.005 ng/g
Neurological Outcomes This compound Group Control Group
Hippocampal LDH Activity225 ± 15 U/mg protein180 ± 10 U/mg protein
Sciatic Nerve Threshold0.12 ± 0.03 V0.18 ± 0.05 V

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadobutrol
Reactant of Route 2
Gadobutrol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。